molecular formula C19H25NOS B4843052 5-ethyl-N-[1-(4-isopropylphenyl)propyl]-3-thiophenecarboxamide

5-ethyl-N-[1-(4-isopropylphenyl)propyl]-3-thiophenecarboxamide

Cat. No.: B4843052
M. Wt: 315.5 g/mol
InChI Key: CKXTYSPIMHRQHW-UHFFFAOYSA-N
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Description

5-ethyl-N-[1-(4-isopropylphenyl)propyl]-3-thiophenecarboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a thiophene ring, an ethyl group, and a propyl group substituted with an isopropylphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-[1-(4-isopropylphenyl)propyl]-3-thiophenecarboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Substitution Reactions: The ethyl group and the propyl group with the isopropylphenyl moiety are introduced through substitution reactions. These reactions often require the use of strong bases or acids as catalysts.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-[1-(4-isopropylphenyl)propyl]-3-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-ethyl-N-[1-(4-isopropylphenyl)propyl]-3-thiophenecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-ethyl-N-[1-(4-isopropylphenyl)propyl]-3-thiophenecarboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-ethyl-N-[1-(4-methylphenyl)propyl]-3-thiophenecarboxamide
  • 5-ethyl-N-[1-(4-tert-butylphenyl)propyl]-3-thiophenecarboxamide
  • 5-ethyl-N-[1-(4-phenyl)propyl]-3-thiophenecarboxamide

Uniqueness

5-ethyl-N-[1-(4-isopropylphenyl)propyl]-3-thiophenecarboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group may enhance its lipophilicity and membrane permeability, potentially leading to improved pharmacokinetic properties.

Properties

IUPAC Name

5-ethyl-N-[1-(4-propan-2-ylphenyl)propyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NOS/c1-5-17-11-16(12-22-17)19(21)20-18(6-2)15-9-7-14(8-10-15)13(3)4/h7-13,18H,5-6H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXTYSPIMHRQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)NC(CC)C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-ethyl-N-[1-(4-isopropylphenyl)propyl]-3-thiophenecarboxamide
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5-ethyl-N-[1-(4-isopropylphenyl)propyl]-3-thiophenecarboxamide
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5-ethyl-N-[1-(4-isopropylphenyl)propyl]-3-thiophenecarboxamide
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5-ethyl-N-[1-(4-isopropylphenyl)propyl]-3-thiophenecarboxamide
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5-ethyl-N-[1-(4-isopropylphenyl)propyl]-3-thiophenecarboxamide
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5-ethyl-N-[1-(4-isopropylphenyl)propyl]-3-thiophenecarboxamide

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